Phosphohydroxypyruvic acid

Vue d'ensemble

Description

It is an intermediate in the biosynthesis of L-serine from 3-phosphoglycerate, a glycolytic intermediate . This compound plays a crucial role in various biochemical pathways and is of significant interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Oxo-3-(phosphonooxy)propanoic acid can be synthesized through the oxidation of 3-phosphoglycerate. The reaction is catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (EC 1.1.1.95), which converts 3-phosphoglycerate into phosphohydroxypyruvate . This intermediate is then metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase (EC 2.6.1.52), and finally, phosphoserine is converted into L-serine by phosphoserine phosphatase (EC 3.1.3.3) .

Industrial Production Methods

Industrial production methods for 2-oxo-3-(phosphonooxy)propanoic acid are not well-documented. the enzymatic synthesis route described above can be adapted for large-scale production by optimizing the reaction conditions and using recombinant enzymes.

Analyse Des Réactions Chimiques

Conversion to Phosphoserine via Phosphoserine Aminotransferase (PSAT)

PHP undergoes transamination with L-glutamate to form phosphoserine , mediated by phosphoserine aminotransferase (PSAT) . This reversible reaction also produces 2-oxoglutarate .

Reaction:

Enzyme Specifics:

-

Gene/UniProt ID:

-

PSAT1 (Human: Q9Y617)

-

SER1 (Yeast: P33330)

-

-

Substrate Flexibility: PSAT also catalyzes the conversion of 3-hydroxy-2-oxo-4-phosphonooxybutanoate to phosphohydroxythreonine .

Role in Photosynthetic Carbon Fixation

PHP and phosphoserine are early intermediates in photosynthetic carbon assimilation in plants . Pulse-chase experiments in Phaseolus vulgaris demonstrated rapid labeling of PHP during CO₂ fixation, accounting for ~35% of total carbon fixed within 1 minute .

Regulatory and Structural Insights

-

Inhibition by ADPR: Adenosine 5’-diphosphoribose (ADPR) competitively inhibits human PHGDH (IC₅₀ = 120 µM), likely via structural mimicry of NAD⁺ .

-

Crystallographic Data: Human PHGDH’s catalytic subunit binds NAD⁺ through hydrogen bonds with residues D259 and R154. Substrate binding induces conformational changes in Gly-Gly motifs .

Additional Metabolic Interactions

PHP participates in:

Applications De Recherche Scientifique

Biochemical Role in Metabolism

-

Photosynthesis and Amino Acid Biosynthesis

- PHP is an intermediate in the biosynthesis of serine from 3-phosphoglycerate (3-PGA) via the enzyme phosphoglycerate dehydrogenase (PGDH) . This pathway is essential for plant metabolism, linking carbon fixation to amino acid synthesis.

- In Arabidopsis thaliana, PGDH catalyzes the conversion of 3-PGA to PHP, which is then further processed into phosphoserine and ultimately serine through phosphoserine aminotransferase (PSAT) and phosphoserine phosphatase (PSP) . This highlights PHP's role as a precursor for amino acids that are fundamental for plant growth and development.

-

Human Metabolism

- In humans, PHP is involved in several enzymatic reactions that contribute to amino acid metabolism. It can be converted into phosphoserine and α-ketoglutarate through interactions with PSAT . This conversion is critical in the context of dimethylglycine dehydrogenase deficiency, a metabolic disorder where PHP accumulation may occur due to disrupted pathways.

Metabolic Disorders

This compound has been linked to specific metabolic disorders. For instance:

- Dimethylglycine Dehydrogenase Deficiency : This condition affects the metabolism of glycine and serine, leading to an accumulation of PHP. Understanding this pathway can aid in developing diagnostic and therapeutic strategies for managing such metabolic disorders .

Potential Therapeutic Applications

-

Targeting Metabolic Pathways

- Given its role in amino acid biosynthesis, PHP could serve as a target for therapeutic interventions aimed at enhancing plant growth or addressing nutritional deficiencies in humans. For example, manipulating the PGDH pathway may improve crop yields or enhance the nutritional profile of certain plants by increasing serine levels.

- Biochemical Research

Case Studies

Mécanisme D'action

The mechanism of action of 2-oxo-3-(phosphonooxy)propanoic acid involves its role as an intermediate in the biosynthesis of L-serine. The compound is converted into phosphoserine by phosphohydroxypyruvate aminotransferase (EC 2.6.1.52), and then into L-serine by phosphoserine phosphatase (EC 3.1.3.3) . These reactions are crucial for cellular proliferation and the synthesis of nucleotides and amino acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Phosphoglycerate: A glycolytic intermediate that is converted into 2-oxo-3-(phosphonooxy)propanoic acid.

Phosphoserine: An intermediate formed from 2-oxo-3-(phosphonooxy)propanoic acid in the biosynthesis of L-serine.

Uniqueness

2-Oxo-3-(phosphonooxy)propanoic acid is unique due to its specific role in the biosynthesis of L-serine. Unlike other similar compounds, it serves as a critical intermediate that bridges the conversion of 3-phosphoglycerate to L-serine .

Activité Biologique

Phosphohydroxypyruvic acid, also known as 3-phosphooxypyruvate or hydroxypyruvic acid phosphate, is a significant organic compound that plays a crucial role in various metabolic pathways across different organisms, including bacteria and humans. It is primarily recognized as an intermediate in the biosynthesis of serine, an essential amino acid involved in numerous biological processes.

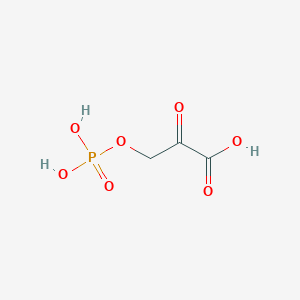

This compound is classified as a glycerone phosphate, possessing a phosphate group at the O-1 or O-2 position. Its chemical formula is , with a molecular weight of approximately 184.0414 g/mol. The compound is characterized as a moderately weak acid, with its pKa indicating its acidic nature.

Structure and Synonyms

- IUPAC Name : 2-oxo-3-(phosphonooxy)propanoic acid

- CAS Number : 3913-50-6

- Synonyms : 3-phosphooxypyruvate, hydroxypyruvic acid phosphate

Metabolic Role

This compound is integral to several enzymatic reactions within metabolic pathways. It is produced from 3-phosphoglyceric acid through the action of the enzyme D-3-phosphoglycerate dehydrogenase. This reaction is critical in the serine metabolism pathway, where this compound can be converted into phosphoserine via phosphoserine aminotransferase.

Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Gene Name | Uniprot ID |

|---|---|---|---|

| D-3-phosphoglycerate dehydrogenase | SER33 | P40510 | |

| Phosphoserine aminotransferase | SER1 | P33330 |

Physiological Implications

In humans, this compound participates in various metabolic pathways and has been implicated in metabolic disorders such as dimethylglycine dehydrogenase deficiency. This deficiency can lead to elevated levels of dimethylglycine in the body, highlighting the importance of this compound in maintaining metabolic balance.

Photosynthesis Intermediates

Research has demonstrated that this compound and related compounds play roles as early intermediates in photosynthesis. A study published in Plant Physiology indicated that these compounds are crucial for efficient energy conversion during photosynthetic processes, suggesting their significance beyond mere metabolic intermediates .

Antimicrobial Activity

Although primarily studied for its metabolic functions, there is emerging interest in the potential antimicrobial properties of this compound derivatives. Some studies indicate that modifications to its structure could enhance biological activity against various pathogens, making it a candidate for further pharmacological exploration .

Propriétés

IUPAC Name |

2-oxo-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLUCDOSQPJJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959935 | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3913-50-6 | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOHYDROXYPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4PWG857L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphohydroxypyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.